molecular formula C13H9ClO2 B181770 2-benzoyl-5-chlorophenol CAS No. 55299-12-2

2-benzoyl-5-chlorophenol

Cat. No.: B181770
CAS No.: 55299-12-2
M. Wt: 232.66 g/mol
InChI Key: JYFJHKRWGLEWKH-UHFFFAOYSA-N
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Description

2-Benzoyl-5-chlorophenol (synonyms: 4-Chloro-2-(2-chlorobenzoyl)-5-methylphenol, 5-chloro-2-hydroxy-4-methylphenyl 2-chlorophenyl ketone) is a benzophenone derivative characterized by a hydroxyl group at position 2, a benzoyl moiety at position 2', and a chlorine substituent at position 5. Its molecular structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and ketone groups, and enhanced stability from aromatic chlorination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFJHKRWGLEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203813
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55299-12-2, 2985-80-0
Record name Chlorohydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-5-chlorophenol
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Chemical Reactions Analysis

Types of Reactions

2-benzoyl-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chlorohydroxyquinones.

    Reduction: Formation of chlorohydroxybenzyl alcohols.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-benzoyl-5-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorohydroxybenzophenone involves its ability to absorb UV radiation, thereby protecting surfaces from UV damage. The hydroxyl group and chlorine atom play crucial roles in its UV-absorbing properties. Additionally, its potential antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

2′,5-Dichloro-2-hydroxy-4-methylbenzophenone

Key Differences :

  • Substituents : Contains an additional methyl group at position 4 and a second chlorine at position 2' (ortho to the benzoyl group).
  • The additional chlorine may amplify electron-withdrawing effects, altering reactivity in substitution reactions.
  • Applications: Likely shares UV-absorbing properties with 2-benzoyl-5-chlorophenol but may exhibit distinct photostability due to steric hindrance from the methyl group .

Phenyl 5-Bromo-2-hydroxybenzoate ()

Key Differences :

  • Core Structure: A benzoate ester (ester linkage) instead of a benzophenone.
  • Substituents : Bromine replaces chlorine at position 5; hydroxyl group retained at position 2.
  • Impact :
    • Bromine’s larger atomic radius may reduce solubility in polar solvents compared to chlorine.
    • The ester group increases susceptibility to hydrolysis, limiting stability in aqueous environments.
  • Applications: Potential use as a polymer additive or antimicrobial agent, diverging from benzophenones’ typical UV-filter roles .

5-Chloro-2-methylbenzenethiol ()

Key Differences :

  • Functional Group : Thiol (-SH) replaces the hydroxyl (-OH) and benzoyl groups.
  • Substituents : Methyl at position 2, chlorine at position 5.
  • Impact: Thiols exhibit higher nucleophilicity but lower oxidative stability compared to phenols. The absence of a benzoyl moiety reduces π-π stacking interactions, affecting solid-state packing.
  • Applications: Likely employed in organocatalysis or heavy metal chelation, contrasting with benzophenones’ photochemical roles .

2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole ()

Key Differences :

  • Core Structure: Benzimidazole (heterocyclic) instead of benzophenone.
  • Substituents : Chlorine at position 2' (phenyl ring), methyl at position 5.
  • Impact: The benzimidazole core enables hydrogen bonding and metal coordination, relevant in medicinal chemistry. Reduced planarity compared to benzophenones may limit UV absorption efficiency.
  • Applications: Potential antiviral or antifungal activity, diverging from this compound’s industrial uses .

Critical Notes

  • Data Limitations : The provided evidence lacks quantitative physicochemical or biological data (e.g., melting points, solubility, bioactivity), necessitating qualitative comparisons based on structural features.
  • Functional Group Dominance: The presence of electron-withdrawing groups (Cl, benzoyl) in this compound suggests superior stability for industrial applications compared to esters or thiols.
  • Research Gaps : Empirical studies on substituent effects (e.g., methyl vs. bromine) and comparative performance in target applications are needed to validate hypotheses.

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